molecular formula C19H23N3O2S2 B3310585 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 946211-24-1

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B3310585
CAS No.: 946211-24-1
M. Wt: 389.5 g/mol
InChI Key: WGJYKSJJFHESNU-UHFFFAOYSA-N
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Description

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating diseases such as cancer and infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide is unique due to its specific substituents on the thiazole ring, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its combination of a cyclopentylacetamido group and a phenylthiazole structure makes it a versatile compound for various applications.

Properties

IUPAC Name

2-cyclopentyl-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-20-16(24)12-25-19-22-17(14-9-3-2-4-10-14)18(26-19)21-15(23)11-13-7-5-6-8-13/h2-4,9-10,13H,5-8,11-12H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJYKSJJFHESNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=C(S1)NC(=O)CC2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide

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